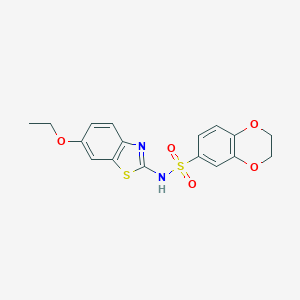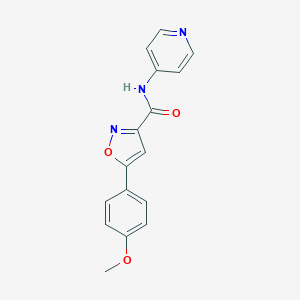methanone](/img/structure/B257497.png)
[4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone, also known as BMVC, is a novel compound that has been synthesized and studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of [4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone is not fully understood, but it is believed to involve the modulation of various signaling pathways and the inhibition of specific enzymes and receptors. For example, [4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is associated with improved cognitive function.
Biochemical and Physiological Effects:
[4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone has been found to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. In addition, [4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone has been shown to modulate the levels of various neurotransmitters and to affect the expression of genes involved in cell survival and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. However, one limitation of [4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone is its relatively high cost compared to other compounds.
Direcciones Futuras
There are several future directions for research on [4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone, including the development of more efficient synthesis methods, the identification of its molecular targets and pathways, and the evaluation of its potential therapeutic applications in various diseases. In addition, the use of [4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone as a lead compound for the development of novel drugs with improved efficacy and safety profiles is an area of active research.
Métodos De Síntesis
[4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone can be synthesized through a multi-step process that involves the reaction of 3-chloro-4-methoxybenzaldehyde with piperidine, followed by the reaction of the resulting compound with 2-aminobenzimidazole. The final product is obtained through purification and characterization using various techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
[4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, [4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone has been shown to have neuroprotective effects and to enhance cognitive function in animal models. In cancer research, [4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone has been found to inhibit the growth of cancer cells and to induce apoptosis. In drug discovery, [4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone has been used as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
Propiedades
Nombre del producto |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone |
|---|---|
Fórmula molecular |
C20H20ClN3O2 |
Peso molecular |
369.8 g/mol |
Nombre IUPAC |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-chloro-4-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H20ClN3O2/c1-26-18-7-6-14(12-15(18)21)20(25)24-10-8-13(9-11-24)19-22-16-4-2-3-5-17(16)23-19/h2-7,12-13H,8-11H2,1H3,(H,22,23) |
Clave InChI |
IYJVZACNELGFLQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3)Cl |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2,5-Dibromophenyl)sulfonyl]proline](/img/structure/B257419.png)
![Methyl 4-[2-(6-fluoro-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B257422.png)

![1-(4-Tert-butylphenyl)-6-methoxy-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257428.png)
![N-[4-(4-isobutoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B257429.png)
![2-bromo-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B257430.png)

![N-(3-methoxypropyl)-2-[(3-methylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257432.png)

![2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile](/img/structure/B257437.png)
![2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B257438.png)
![N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide](/img/structure/B257439.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide](/img/structure/B257456.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamide](/img/structure/B257465.png)